(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine

Catalog No.
S3415756
CAS No.
338731-71-8
M.F
C11H24N2
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine

CAS Number

338731-71-8

Product Name

(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine

IUPAC Name

(2S)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C11H24N2/c1-11(2,3)10(12)9-13-7-5-4-6-8-13/h10H,4-9,12H2,1-3H3/t10-/m1/s1

InChI Key

HBVFNLLTORWUQS-SNVBAGLBSA-N

SMILES

CC(C)(C)C(CN1CCCCC1)N

Canonical SMILES

CC(C)(C)C(CN1CCCCC1)N

Isomeric SMILES

CC(C)(C)[C@@H](CN1CCCCC1)N

(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine is an organic compound characterized by its unique structure, which includes a piperidine ring and a dimethylbutan-2-amine backbone. This compound belongs to the class of chiral amines and is known for its potential applications in medicinal chemistry due to its psychoactive properties. The IUPAC name for this compound is (2S)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine, and it has a molecular formula of C11_{11}H24_{24}N2_2 with a molecular weight of approximately 184.32 g/mol.

  • Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring, with common nucleophiles including halides or other amines.

This compound exhibits significant biological activity, primarily acting as a dopamine and norepinephrine reuptake inhibitor. It has been shown to increase locomotor activity and induce hyperthermia in animal studies. Additionally, (S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine may have anorectic effects, potentially reducing food intake in experimental models. Its interaction with neurotransmitter systems suggests its potential utility in treating neurological disorders .

The synthesis of (S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine typically involves several key steps:

  • Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group: This can be achieved via reductive amination or other suitable methods.

Industrial production may utilize large-scale synthesis techniques that optimize reaction conditions to enhance yield and purity. Methods such as catalytic hydrogenation and alkylation reactions are commonly employed.

(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine has several applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activity and interactions with various biological targets.
  • Medicine: Explored for therapeutic properties, particularly as a precursor in drug synthesis.
  • Industry: Utilized in producing various chemical products and intermediates.

Research on (S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine has focused on its interactions with neurotransmitter systems, particularly dopamine and norepinephrine transporters. These interactions are crucial for understanding its psychoactive effects and potential therapeutic applications in treating conditions like attention deficit hyperactivity disorder or depression .

Several compounds share structural similarities with (S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine:

Compound NameStructural FeaturesUnique Aspects
PiperidineSimple six-membered ringLacks the dimethylbutan backbone
N-methylpiperidineMethyl group on nitrogen atomDerivative of piperidine, less sterically hindered
3,3-dimethylbutan-2-amineNo piperidine ringShares the dimethylbutan backbone

(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine stands out due to its combination of the piperidine ring with the dimethylbutan backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

XLogP3

2

Dates

Last modified: 04-14-2024

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